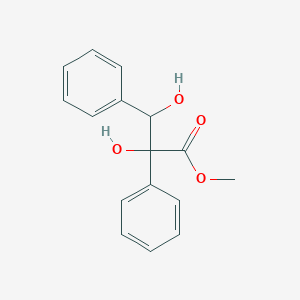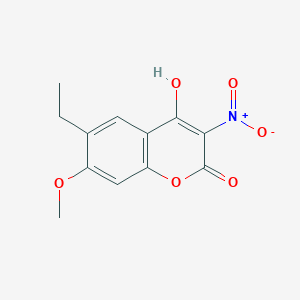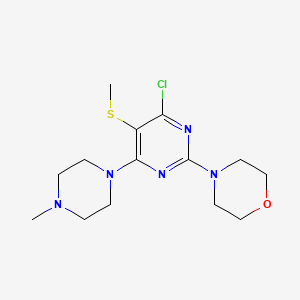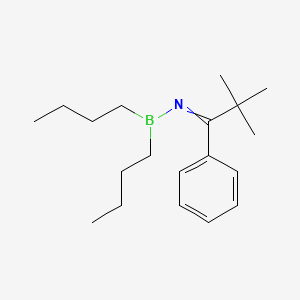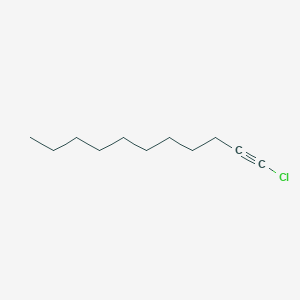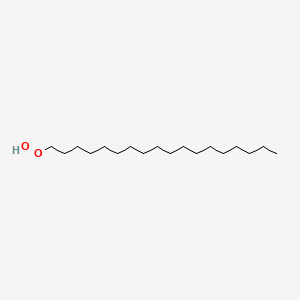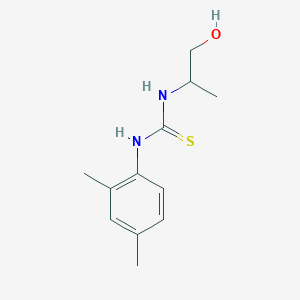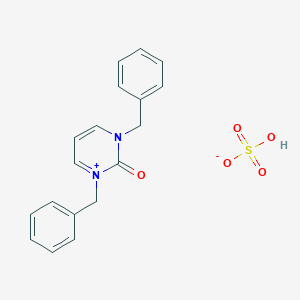
CID 78063262
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78063262 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78063262 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents and catalysts to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for research and application. This involves optimizing the reaction conditions to ensure high yield and purity. The process may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
CID 78063262 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups, leading to various substituted derivatives.
Scientific Research Applications
CID 78063262 has a wide range of scientific research applications across different fields:
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: The compound is utilized in the production of materials and chemicals with specific properties, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of CID 78063262 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
Al2Ni3 |
|---|---|
Molecular Weight |
230.043 g/mol |
InChI |
InChI=1S/2Al.3Ni |
InChI Key |
SPUNYADLDZUFPB-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Ni].[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


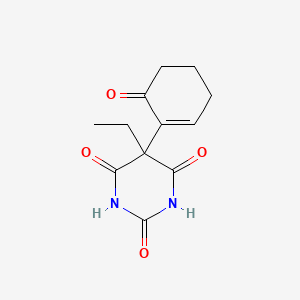
![3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14643333.png)
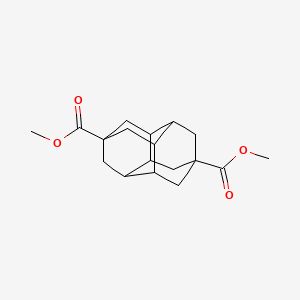
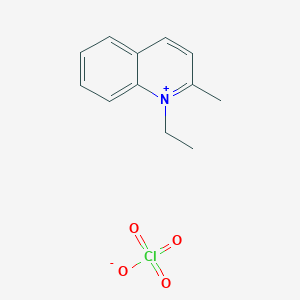
![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
